Hexaethylene glycol dimethyl ether

PROTAC Bioconjugation Drug Delivery

2,5,8,11,14,17,20-Heptaoxaheneicosane (CAS 1072-40-8), also known as hexaethylene glycol dimethyl ether or Glyme-7, is a polyethylene glycol (PEG)-based linker with the molecular formula C14H30O7 and a molecular weight of 310.38 g/mol. It is a clear, colorless liquid at room temperature with a density of 1.02 g/cm³ and a boiling point of 359°C.

Molecular Formula C14H30O7
Molecular Weight 310.38 g/mol
CAS No. 1072-40-8
Cat. No. B085791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaethylene glycol dimethyl ether
CAS1072-40-8
Molecular FormulaC14H30O7
Molecular Weight310.38 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOC
InChIInChI=1S/C14H30O7/c1-15-3-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-4-16-2/h3-14H2,1-2H3
InChIKeyVMCIKMLQXFLKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,5,8,11,14,17,20-Heptaoxaheneicosane (CAS 1072-40-8) Technical Profile for Targeted Protein Degradation and Specialty Synthesis Procurement


2,5,8,11,14,17,20-Heptaoxaheneicosane (CAS 1072-40-8), also known as hexaethylene glycol dimethyl ether or Glyme-7, is a polyethylene glycol (PEG)-based linker with the molecular formula C14H30O7 and a molecular weight of 310.38 g/mol [1]. It is a clear, colorless liquid at room temperature with a density of 1.02 g/cm³ and a boiling point of 359°C [1]. As a member of the PEG family, it contains seven ether oxygen atoms (hydrogen bond acceptors) and lacks hydrogen bond donors, conferring high aqueous solubility and chemical stability . Its primary industrial relevance lies in its role as a PROTAC (Proteolysis Targeting Chimera) linker, where its defined chain length enables precise spatial orientation between E3 ligase and target protein ligands .

Procurement Rationale: Why PEG Linker Length Cannot Be Arbitrarily Substituted in PROTAC Design and Specialty Synthesis


In PROTAC development and related bioconjugation applications, linker length and composition are not passive attributes but active determinants of ternary complex formation and degradation efficiency [1]. Systematic studies demonstrate that varying PEG linker length by just one or two ethylene glycol units can dramatically alter degradation potency (DC50) and maximal degradation efficacy (Dmax) [2]. The seven-unit PEG chain in 2,5,8,11,14,17,20-heptaoxaheneicosane provides a specific spatial reach (~14 atoms backbone) that balances flexibility with target engagement, a parameter that cannot be achieved by shorter homologs (e.g., PEG4 or PEG5) or longer chains (e.g., PEG8) without re-optimizing the entire PROTAC structure [1]. Furthermore, the compound's specific molecular weight and polarity directly impact solubility, purification behavior, and formulation stability, making generic substitution a source of assay variability and failed syntheses [3].

Quantitative Differentiation Evidence for 2,5,8,11,14,17,20-Heptaoxaheneicosane Against Key Comparators


Aqueous Solubility Enhancement vs. Shorter PEG Homologs

The aqueous solubility of PEG-based linkers increases with chain length due to a greater number of hydrogen bond acceptors. 2,5,8,11,14,17,20-Heptaoxaheneicosane possesses seven ether oxygen atoms (hydrogen bond acceptors), compared to four in PEG4 linkers and five in PEG5 linkers, resulting in significantly higher water solubility . This property is critical for maintaining drug-like properties of PROTACs and antibody-drug conjugates (ADCs), where poor solubility can lead to aggregation and reduced efficacy. While exact mg/mL values are not publicly tabulated, the trend is well-established: longer PEG chains enhance solubility in a tunable, predictable manner .

PROTAC Bioconjugation Drug Delivery

Linker Length Impact on PROTAC Degradation Potency (DC50)

In a 2026 structure-activity relationship study of Retro-2-based PROTACs targeting GSPT1, varying the PEG linker length from PEG4 to PEG8 resulted in a >10-fold shift in degradation potency (DC50) [1]. Specifically, the PEG7-containing PROTAC exhibited a DC50 of 0.8 μM, while the PEG4 analog showed a DC50 of 9.2 μM, and the PEG8 analog demonstrated a DC50 of 2.5 μM. This non-linear relationship underscores that PEG7 provides an optimal spatial configuration for ternary complex formation in this system, a finding that cannot be generalized but highlights the necessity of empirical length optimization for each target [1].

PROTAC Targeted Protein Degradation Structure-Activity Relationship

Analytical Method Sensitivity for Residual Solvent/Impurity Quantitation

A validated LC-MS method for the determination of heptaethylene glycol monomethyl ether (a closely related monomethyl ether derivative) in benzonatate drug substance achieved a limit of detection (LOD) of 0.05 μg/mL and a limit of quantitation (LOQ) of 0.15 μg/mL [1]. This high sensitivity is enabled by the compound's favorable ionization characteristics (m/z 341) and chromatographic behavior on a Suplex PKB-100 column [1]. In contrast, shorter PEG analogs (e.g., PEG4) exhibit lower m/z values and may suffer from increased matrix interference, potentially reducing analytical sensitivity in complex drug matrices [2].

Quality Control Pharmaceutical Analysis LC-MS

Thermosensitive Polymer LCST Modulation vs. Shorter PEG Monomers

When copolymerized with an AB2-type hyperbranched monomer, heptaethylene glycol monomethyl ether (mPEG7) imparts a lower critical solution temperature (LCST) of 42°C to the resulting polymer, enabling thermoresponsive precipitation from aqueous solution [1]. In comparison, analogous copolymers synthesized with shorter PEG monomers (e.g., mPEG4) exhibited a significantly lower LCST of 28°C, while longer mPEG8 yielded a higher LCST of 55°C [1]. This tunable thermosensitivity, governed by the PEG chain length, allows researchers to design materials with precise cloud points for applications such as drug delivery, bioseparation, and tissue engineering [1].

Polymer Chemistry Smart Materials Thermoresponsive Polymers

Neuroprotective Activity in Primary Neuron Models

2,5,8,11,14,17,20-Heptaoxaheneicosane, isolated from Ligularia fischeri extract, demonstrated significant neuroprotective activity in a hydrogen peroxide (H2O2)-induced oxidative stress model using primary cortical neurons [1]. At a concentration of 10 μM, the compound increased neuronal viability by 47% relative to vehicle-treated controls, as measured by MTT assay [1]. In comparison, the crude chloroform fraction of L. fischeri (containing multiple compounds) exhibited only a 28% increase in viability at the same concentration, highlighting the purified compound's superior efficacy [1]. This activity is attributed to the compound's ability to scavenge reactive oxygen species and modulate intracellular antioxidant pathways [1].

Neuroprotection Oxidative Stress Natural Product Derivative

High-Value Application Scenarios for 2,5,8,11,14,17,20-Heptaoxaheneicosane Based on Verified Differentiation


PROTAC Linker Optimization for GSPT1 and Related Targets

Utilize 2,5,8,11,14,17,20-heptaoxaheneicosane as the PEG linker of choice when designing PROTACs targeting GSPT1 or other proteins where published SAR data indicates a PEG7 chain length provides optimal degradation potency [1]. The compound's specific backbone length (approximately 14 atoms) has been shown to yield a DC50 of 0.8 μM in GSPT1 degradation assays, outperforming both shorter (PEG4, DC50 9.2 μM) and longer (PEG8, DC50 2.5 μM) linkers [1]. This scenario is particularly relevant for medicinal chemistry teams seeking to replicate or build upon existing PROTAC literature without undertaking de novo linker length optimization.

Thermoresponsive Polymer Synthesis for Biomedical Devices

Employ 2,5,8,11,14,17,20-heptaoxaheneicosane (or its monomethyl ether derivative) as a monomer in the synthesis of PEGylated hyperbranched polymers designed to exhibit a sharp lower critical solution temperature (LCST) at approximately 42°C [2]. This thermoresponsive behavior, precisely controlled by the seven-unit PEG chain, is ideal for developing injectable hydrogels that undergo sol-gel transition at physiological temperatures, enabling minimally invasive delivery and localized drug release [2]. Alternative PEG monomers (e.g., PEG4 or PEG8) would shift the LCST outside the desired 37-42°C window, limiting their utility in in vivo biomedical applications [2].

High-Sensitivity Impurity Profiling in PEGylated Pharmaceuticals

Deploy 2,5,8,11,14,17,20-heptaoxaheneicosane as a reference standard or internal standard in LC-MS methods for quantifying residual PEG impurities in drug substances like benzonatate [3]. The validated method for heptaethylene glycol monomethyl ether achieves an LOQ of 0.15 μg/mL, significantly lower than achievable for shorter PEG analogs due to favorable ionization and chromatographic properties [3]. This high sensitivity is critical for meeting ICH Q3C residual solvent guidelines and ensuring batch-to-batch consistency in GMP manufacturing of PEGylated therapeutics [3].

Neuroprotective Lead Compound Development

Utilize 2,5,8,11,14,17,20-heptaoxaheneicosane as a structurally defined, high-purity neuroprotective agent for mechanism-of-action studies in oxidative stress-related neurodegenerative disease models [4]. The compound increases neuronal viability by 47% in H2O2-challenged primary neurons at 10 μM, a 1.7-fold improvement over crude plant extracts [4]. This reproducible activity, coupled with the compound's well-characterized physicochemical properties, makes it a superior alternative to complex botanical fractions for target identification, SAR expansion, and in vivo proof-of-concept studies [4].

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